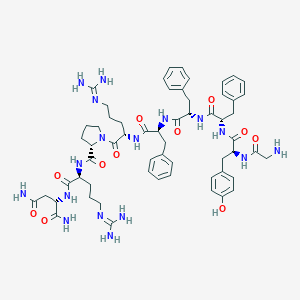

Neuromedin U 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neuromedin U 9 (NMU-9) is a neuropeptide that belongs to the neuromedin family. It is a potent anorexigenic peptide that is involved in the regulation of food intake, energy metabolism, and body weight. NMU-9 has been studied extensively due to its potential therapeutic applications for obesity, diabetes, and other metabolic disorders.

Mécanisme D'action

Neuromedin U 9 exerts its biological effects through the activation of two G-protein-coupled receptors, NMUR1 and NMUR2. NMUR1 is expressed in the hypothalamus, while NMUR2 is expressed in peripheral tissues such as the adipose tissue, pancreas, and gastrointestinal tract. The activation of NMUR1 and NMUR2 leads to the inhibition of food intake and the stimulation of energy expenditure. Neuromedin U 9 also regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.

Effets Biochimiques Et Physiologiques

Neuromedin U 9 has several biochemical and physiological effects that contribute to its anorexigenic and metabolic effects. Neuromedin U 9 stimulates the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) from the hypothalamus, which leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Neuromedin U 9 also activates the sympathetic nervous system, which leads to the stimulation of lipolysis and thermogenesis in adipose tissue. Additionally, Neuromedin U 9 regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of studying Neuromedin U 9 is its potential therapeutic applications for metabolic disorders. However, there are several limitations to studying Neuromedin U 9 in laboratory experiments. One limitation is the species-specific effects of Neuromedin U 9. For example, Neuromedin U 9 has been shown to reduce food intake and body weight in rodents, but its effects in humans are less clear. Another limitation is the lack of selective agonists and antagonists for NMUR1 and NMUR2, which makes it difficult to study the specific effects of Neuromedin U 9 on these receptors.

Orientations Futures

There are several future directions for the study of Neuromedin U 9. One direction is the development of selective agonists and antagonists for NMUR1 and NMUR2, which will enable the study of the specific effects of Neuromedin U 9 on these receptors. Another direction is the investigation of the role of Neuromedin U 9 in the regulation of other physiological processes, such as sleep and stress. Additionally, the potential therapeutic applications of Neuromedin U 9 for other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the translation of preclinical studies on Neuromedin U 9 into clinical trials should be pursued to evaluate its safety and efficacy in humans.

Conclusion

In conclusion, Neuromedin U 9 is a neuropeptide that plays a crucial role in the regulation of food intake, energy metabolism, and body weight. Its potential therapeutic applications for metabolic disorders make it an attractive target for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Neuromedin U 9 have been discussed in this paper. Further research is needed to fully understand the physiological and pharmacological effects of Neuromedin U 9 and its potential as a therapeutic target.

Méthodes De Synthèse

Neuromedin U 9 is synthesized in the hypothalamus and released into the bloodstream. The synthesis of Neuromedin U 9 involves the cleavage of the precursor protein, prepro-NMU, which is encoded by the NMU gene. Prepro-NMU is first processed into pro-NMU, which is further cleaved by prohormone convertases to produce the biologically active form of Neuromedin U 9.

Applications De Recherche Scientifique

Neuromedin U 9 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Several studies have shown that Neuromedin U 9 can reduce food intake and body weight in rodents and humans. Neuromedin U 9 has also been shown to improve glucose tolerance and insulin sensitivity in rodents. These findings suggest that Neuromedin U 9 could be a promising target for the development of new drugs for the treatment of metabolic disorders.

Propriétés

Numéro CAS |

137811-42-8 |

|---|---|

Nom du produit |

Neuromedin U 9 |

Formule moléculaire |

C59H79N17O11 |

Poids moléculaire |

1202.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C59H79N17O11/c60-34-49(79)69-43(32-38-22-24-39(77)25-23-38)52(82)73-45(30-36-15-6-2-7-16-36)54(84)75-46(31-37-17-8-3-9-18-37)55(85)74-44(29-35-13-4-1-5-14-35)53(83)71-41(20-11-27-68-59(65)66)57(87)76-28-12-21-47(76)56(86)70-40(19-10-26-67-58(63)64)51(81)72-42(50(62)80)33-48(61)78/h1-9,13-18,22-25,40-47,77H,10-12,19-21,26-34,60H2,(H2,61,78)(H2,62,80)(H,69,79)(H,70,86)(H,71,83)(H,72,81)(H,73,82)(H,74,85)(H,75,84)(H4,63,64,67)(H4,65,66,68)/t40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Clé InChI |

WHKFVJZZSNCWOQ-YFWBWJTRSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |

Autres numéros CAS |

137811-42-8 |

Séquence |

GYFFFRPRN |

Synonymes |

Gly-Tyr-Phe-Phe-Phe-Arg-Pro-Arg-Asn-NH2 neuromedin U 9 NMU 9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)